L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

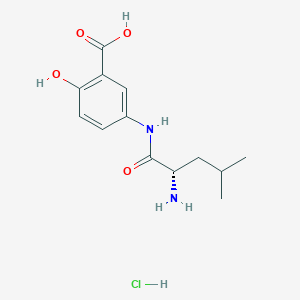

The systematic nomenclature of L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride follows International Union of Pure and Applied Chemistry conventions, with the complete systematic name being 5-[(2S)-2-amino-4-methylpentanamido]-2-hydroxybenzoic acid hydrochloride. This nomenclature reflects the compound's complex structural architecture, incorporating both the leucine-derived amino acid segment and the modified benzoic acid moiety. The systematic identification begins with the recognition of the core benzoic acid framework, specifically the 2-hydroxybenzoic acid derivative, which serves as the primary structural scaffold. The 5-position substitution indicates the attachment point of the amide linkage to the leucine-derived segment, while the (2S) stereochemical descriptor specifies the absolute configuration at the chiral center derived from L-leucine.

The Chemical Abstracts Service registry provides comprehensive identification through multiple molecular descriptors, including the InChI (International Chemical Identifier) key BSVJWFHAORBGDY-PPHPATTJSA-N, which serves as a unique digital fingerprint for the compound. The Simplified Molecular Input Line Entry System representation, expressed as CC(C)CC@HC(=O)Nc1ccc(O)c(c1)C(O)=O.Cl, provides a linear notation that captures the complete molecular connectivity and stereochemistry. This systematic approach to nomenclature ensures unambiguous identification across various chemical databases and facilitates accurate communication within the scientific community.

The compound's classification extends beyond simple nomenclature to encompass its registration in multiple international chemical databases. The MDL number MFCD00058075 provides cross-referencing capabilities with Accelrys chemical databases, while the PubChem Substance ID 24896522 enables integration with the National Center for Biotechnology Information chemical databases. These multiple identification systems create a comprehensive framework for systematic cataloging and retrieval of chemical information, ensuring that researchers can access consistent and accurate data across various platforms and applications.

Properties

IUPAC Name |

5-[[(2S)-2-amino-4-methylpentanoyl]amino]-2-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c1-7(2)5-10(14)12(17)15-8-3-4-11(16)9(6-8)13(18)19;/h3-4,6-7,10,16H,5,14H2,1-2H3,(H,15,17)(H,18,19);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVJWFHAORBGDY-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585210 | |

| Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73801-31-7 | |

| Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Activation

- Activated L-leucine derivatives : The amino group of L-leucine is protected using groups such as tert-butyloxycarbonyl (BOC), benzyloxycarbonyl (Cbz), p-methoxybenzyloxycarbonyl, or phthalyl groups.

- Activation : The carboxyl group of the protected L-leucine is activated, often as an active ester or thioester (e.g., benzyloxycarbonyl-L-leucyl-4,6-dimethylpyrimidin-2-yl thioester).

- Aniline derivative : 5-aminosalicylic acid (3-carboxy-4-hydroxyaniline) is used as the coupling partner.

Coupling Reaction

- The activated, protected L-leucine derivative is reacted with 5-aminosalicylic acid in an organic solvent such as dimethylformamide (DMF), tetrahydrofuran (THF), dioxane, or ethyl acetate.

- The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 60°C) for 1 to 48 hours depending on the reagents and conditions.

- Tertiary amines such as triethylamine, N-methylmorpholine, or N-ethylmorpholine are added to act as bases and catalysts.

- In some cases, benzyltrimethylammonium hydroxide (Triton B) is used to facilitate the reaction.

Removal of Protective Groups

- After coupling, the protective group on the leucine amino group is removed by acidic treatment.

- For example, tert-butyloxycarbonyl (BOC) groups are removed by reaction with a mixture of hydrochloric acid and acetic acid at room temperature for about 2 hours.

- The reaction mixture is then precipitated by adding to a non-polar solvent such as ether, allowing the product to crystallize.

Purification and Characterization

- The precipitated product is collected by filtration and dried.

- The compound is characterized by melting point, specific optical rotation, elemental analysis, and thin-layer chromatography (TLC).

- Infrared (IR) spectroscopy is used to confirm the structure and removal of protective groups.

Example Preparation Data

| Step | Reagents/Conditions | Details/Results |

|---|---|---|

| Activation | Protected L-leucine (e.g., tert-butyloxycarbonyl-L-leucine) | Activation as active ester or thioester |

| Coupling | 5-aminosalicylic acid, DMF, triethylamine, room temp | Reaction time: 1–48 hours |

| Deprotection | 2.4 N HCl + acetic acid, room temp, 2 hours | Removal of BOC group, precipitation in ether |

| Isolation | Filtration and drying | Yield: Quantitative (e.g., 8.3 g from 10 g protected precursor) |

| Characterization | Melting point: ~217°C (decomposition), [α]D20=+36.3° (MeOH) | TLC Rf: 0.70 (n-BuOH:AcOH:H2O = 4:1:1) |

| Elemental Analysis | C, H, N percentages close to calculated values | Confirms purity and composition |

Reaction Scheme Summary

- Activation : Protect L-leucine amino group → form active ester/thioester.

- Coupling : React protected L-leucine derivative with 5-aminosalicylic acid in organic solvent + base.

- Deprotection : Acidic removal of protecting group to yield free amino compound.

- Isolation : Precipitation, filtration, drying.

- Characterization : Confirm structure and purity.

Research Findings and Notes on Preparation

- The use of protected amino groups (e.g., BOC) is essential to prevent side reactions during coupling.

- The reaction solvents and bases are chosen to optimize solubility and reaction rates.

- The compound is water-soluble in its hydrochloride form, facilitating purification and assay applications.

- The preparation method is well-established and reproducible, with yields typically high when conditions are optimized.

- Analytical data such as IR spectra and elemental analysis confirm the identity and purity of the compound.

- Alternative synthetic routes involving different protecting groups or coupling agents have been reported but generally follow the same principle of protection, activation, coupling, and deprotection.

Comparative Table of Key Preparation Parameters

| Parameter | Details/Options | Comments |

|---|---|---|

| Amino Protection Groups | tert-butyloxycarbonyl (BOC), benzyloxycarbonyl | BOC most commonly used for ease of removal |

| Activation Method | Active esters, thioesters | Thioesters enhance coupling efficiency |

| Solvents | Dimethylformamide, tetrahydrofuran, dioxane, ethyl acetate | DMF preferred for solubility |

| Base Catalysts | Triethylamine, N-methylmorpholine, Triton B | Tertiary amines to neutralize acids |

| Deprotection Conditions | HCl + acetic acid, room temperature, 2 hours | Mild acidic conditions prevent degradation |

| Purification | Precipitation in ether, filtration, recrystallization | Yields high purity product |

| Characterization Techniques | IR spectroscopy, TLC, elemental analysis, optical rotation | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Sodium metaperiodate is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Enzyme Activity Assays

One of the primary applications of L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride is as a substrate for determining the activity of microsomal aminopeptidase. This enzyme plays a critical role in protein metabolism by cleaving amino acids from the amino terminus of peptides and proteins.

- Study Reference : A study published in Clinical Chemistry demonstrated a colorimetric method for assessing microsomal aminopeptidase activity using L-leucyl-3-carboxy-4-hydroxyanilide as a substrate. The assay involved p-xylenol as a coupler and sodium metaperiodate as an oxidizing agent, resulting in a colored product that can be quantitatively measured .

Ligand Binding Assays

The compound is also suitable for ligand binding assays, which are essential in pharmacological research to understand how drugs interact with their targets. The ability to bind ligands makes this compound valuable in drug discovery and development processes .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical methods, including racemization and acetylation processes. Understanding its synthesis is crucial for researchers looking to utilize this compound effectively.

Case Study: Microsomal Aminopeptidase Activity

In a detailed investigation into microsomal aminopeptidase activity, researchers utilized L-leucyl-3-carboxy-4-hydroxyanilide as a substrate to develop a reliable assay method. The findings indicated that the substrate provided accurate measurements of enzyme activity across various serum samples, highlighting its potential for clinical diagnostics .

Case Study: Ligand Binding Studies

In ligand binding studies, this compound was employed to assess interactions between potential drug candidates and their target proteins. The results demonstrated that the compound could effectively facilitate binding assays, contributing valuable data for drug development .

Mechanism of Action

The compound acts as a substrate for microsomal aminopeptidase, an enzyme that catalyzes the cleavage of amino acids from the amino terminus of peptide substrates. The binding of L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride to the enzyme’s active site facilitates the hydrolysis of the peptide bond, releasing the amino acid and the corresponding anilide .

Comparison with Similar Compounds

L-Leucine Hydrochloride (CAS: 760-84-9)

Structural Differences :

- L-Leucine hydrochloride is the simplest form, consisting of L-leucine protonated with hydrochloric acid.

- No aromatic or fluorescent substituents, unlike the anilide or coumarin groups in other derivatives.

Functional and Application Differences :

- Primarily used as a nutraceutical additive in infant formula, pharmaceuticals, and dietary supplements due to its essential amino acid profile .

- Lacks enzymatic specificity for aminopeptidase assays.

Physicochemical Properties :

L-Leucine Ethyl Ester Hydrochloride (CAS: N/A)

Structural Differences :

- Contains an ethyl ester group (-OEt) instead of the anilide substituent.

Functional and Application Differences :

Physicochemical Properties :

- Solubility: Moderate in polar solvents (e.g., ethanol, DMF).

- Stability: Hydrolyzes readily under alkaline conditions.

L-Leucine Chloromethyl Ketone Hydrochloride (CAS: 54518-92-2)

Structural Differences :

- Features a chloromethyl ketone group , enabling covalent binding to enzyme active sites.

Functional and Application Differences :

Physicochemical Properties :

L-Leucine 7-Amido-4-Methylcoumarin Hydrochloride (CAS: 62480-44-8)

Structural Differences :

- Contains a coumarin fluorophore (7-amido-4-methylcoumarin) linked via an amide bond.

Functional and Application Differences :

- Used as a fluorescent substrate for proteases and aminopeptidases, enabling real-time kinetic assays via fluorescence emission at 380–450 nm .

- The anilide derivative lacks fluorescence, limiting its utility in high-throughput screening.

Physicochemical Properties :

- Fluorescence Intensity: High quantum yield in the violet spectrum.

- Solubility: Enhanced by hydrogen-bonding interactions from the amide group .

Data Tables

Table 1. Structural and Functional Comparison

| Compound Name | CAS | Key Functional Group | Primary Application |

|---|---|---|---|

| L-Leucine 3-Carboxy-4-Hydroxyanilide | 73801-31-7 | 3-Carboxy-4-hydroxyanilide | Microsomal aminopeptidase assays |

| L-Leucine Hydrochloride | 760-84-9 | None (basic amino acid) | Nutraceuticals, infant formula |

| L-Leucine Ethyl Ester Hydrochloride | N/A | Ethyl ester | Peptide synthesis |

| L-Leucine Chloromethyl Ketone HCl | 54518-92-2 | Chloromethyl ketone | Protease inhibition |

| L-Leucine 7-Amido-4-Methylcoumarin | 62480-44-8 | Coumarin fluorophore | Fluorescence-based enzyme assays |

Table 2. Physicochemical Properties

| Compound Name | Solubility | Storage Conditions | Stability Concerns |

|---|---|---|---|

| L-Leucine 3-Carboxy-4-Hydroxyanilide | Moderate (DMSO) | 2–8°C, ice transport | Degrades at room temperature |

| L-Leucine Hydrochloride | High (water) | Room temperature | Hygroscopicity |

| L-Leucine Ethyl Ester Hydrochloride | Moderate (EtOH) | 2–8°C | Ester hydrolysis under basic pH |

| L-Leucine Chloromethyl Ketone HCl | Low (organic) | Inert atmosphere, 2–8°C | Reactivity with nucleophiles |

| L-Leucine 7-Amido-4-Methylcoumarin | High (aqueous) | 2–8°C, dark | Photobleaching |

Biological Activity

L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride is a derivative of the essential amino acid L-leucine, which has garnered interest for its potential biological activities. This compound is primarily studied for its role as a substrate in enzymatic assays, particularly for microsomal aminopeptidase activity in serum. Understanding its biological activity involves examining its metabolic pathways, effects on various tissues, and potential therapeutic applications.

Enzymatic Role

This compound serves as a substrate for microsomal aminopeptidase (MAP), an enzyme critical for protein metabolism. The activity of MAP can be quantified using this compound, which has been shown to produce measurable colorimetric changes in serum samples. A study established that the optimal concentration for MAP activity using this substrate is between 1.5 to 2.0 mmol/L, with a Michaelis constant of 0.29 mmol/L, indicating effective enzymatic kinetics at physiological concentrations .

Metabolism and Tissue Response

L-Leucine itself is known to play a significant role in protein synthesis and metabolic regulation across various tissues. Its metabolism primarily occurs in the liver, adipose tissue, and muscle, where it is converted into several metabolites that are involved in anabolic processes . The activation of the mechanistic target of rapamycin (mTOR) signaling pathway by L-leucine has been well-documented, promoting protein synthesis and cellular growth .

Table 1: Metabolic Pathways of L-Leucine

| Tissue | Primary Metabolic Activity | Key Enzymes Involved |

|---|---|---|

| Liver | Conversion to acetyl-CoA and HMB | Branched-chain amino acid transaminase (BCAT) |

| Muscle | Protein synthesis and energy production | mTOR pathway activation |

| Adipose Tissue | Formation of sterols and fatty acids | Various lipogenic enzymes |

Physiological Effects

Research indicates that L-leucine supplementation can influence food intake and body composition. For instance, acute administration has been shown to decrease food intake in certain animal models predisposed to obesity . Additionally, chronic supplementation may enhance muscle recovery and reduce oxidative stress when combined with other treatments .

Case Study: Effects on Oxidative Stress

A recent study explored the impact of L-leucine-rich diets on oxidative stress markers in liver tissues. It was found that such diets reduced the activity of superoxide dismutase (SOD) and catalase (CAT), enzymes crucial for managing oxidative stress . This suggests that while L-leucine promotes anabolic processes, it may also modulate antioxidant defenses.

Therapeutic Applications

The potential therapeutic applications of L-leucine derivatives like this compound are being investigated in various contexts:

- Drug Repurposing : The compound's ability to influence metabolic pathways makes it a candidate for drug repurposing in conditions like obesity and metabolic syndrome.

- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, potentially aiding in conditions such as cerebellar ataxia by enhancing glucose metabolism in the brain .

- Cancer Research : Given its role in mTOR signaling, there is interest in exploring how L-leucine derivatives might affect cancer cell metabolism and growth.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride in laboratory settings?

- Methodological Answer :

- Wear protective gloves, lab coats, and eye/face protection to minimize skin/eye contact. Use fume hoods for weighing and dissolution steps.

- Store in a locked, dry environment away from light and oxidizing agents to prevent degradation.

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical advice immediately. Carcinogenic risks require strict adherence to institutional biosafety guidelines .

Q. How should stock solutions of this compound be prepared for enzymatic assays?

- Methodological Answer :

- Dissolve in deionized water or compatible buffers (e.g., Tris-HCl, pH 7.4) at concentrations ≤10 mM. Vortex thoroughly and filter through a 0.22 µm membrane to remove particulates.

- Validate solubility via spectrophotometric scans (e.g., 240–300 nm) to detect aggregation. Store aliquots at -20°C to avoid freeze-thaw degradation .

Q. What are the critical controls for enzyme inhibition studies using this compound?

- Methodological Answer :

- Include a negative control (enzyme + buffer) and a substrate-only control to baseline fluorescence/absorbance.

- Use a known inhibitor (e.g., bestatin hydrochloride for aminopeptidases) as a positive control.

- Perform time-course assays to confirm linear enzyme activity within the experimental window .

Advanced Research Questions

Q. How can fluorescence-based assays using this compound be optimized for high-throughput screening?

- Methodological Answer :

- Optimize pH (e.g., Tris-HCl pH 7.5–8.0) and temperature (25–37°C) to balance enzyme activity and substrate stability.

- Use microplate readers with excitation/emission filters set to 340–360 nm/440–460 nm, respectively, to maximize signal-to-noise ratios.

- Pre-incubate enzyme and inhibitor for 10–15 minutes before adding substrate to ensure binding equilibrium .

Q. What strategies resolve contradictions in reported kinetic data (e.g., IC50 variability) for this compound?

- Methodological Answer :

- Compare assay conditions: Buffer ionic strength (e.g., 0.1–0.2 M NaCl), enzyme purity (validate via SDS-PAGE or size-exclusion chromatography), and substrate/enzyme ratios.

- Use orthogonal methods (e.g., HPLC to quantify hydrolysis products or surface plasmon resonance for binding kinetics) to cross-validate results .

Q. How can substrate specificity be assessed against off-target proteases?

- Methodological Answer :

- Test against structurally related enzymes (e.g., trypsin, chymotrypsin) using fluorogenic substrates (e.g., Leu-AMC for aminopeptidases).

- Perform competitive inhibition assays with varying concentrations of this compound and alternative substrates.

- Use molecular docking simulations to predict binding affinities to active sites of target vs. non-target enzymes .

Data Analysis & Experimental Design

Q. How to design dose-response experiments to determine IC50 values accurately?

- Methodological Answer :

- Use a 10-point dilution series (e.g., 0.1–100 µM) in triplicate. Include a vehicle control (e.g., DMSO ≤1%).

- Fit data to a four-parameter logistic model using software like GraphPad Prism. Report Hill slopes to assess cooperativity.

- Validate reversibility via dilution assays: Pre-incubate enzyme with inhibitor, then dilute 100-fold and measure residual activity .

Q. What analytical techniques confirm compound stability during long-term assays?

- Methodological Answer :

- Monitor degradation via LC-MS at 0, 24, and 48 hours. Track parent ion ([M+H]+) and fragment peaks.

- Perform thermal shift assays (differential scanning fluorimetry) to assess structural integrity under assay conditions.

- Use NMR (1H, 13C) to detect hydrolyzed byproducts (e.g., free aniline derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.